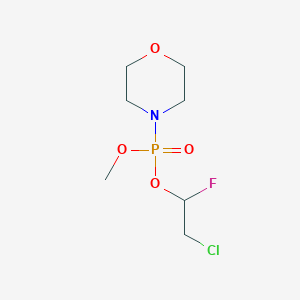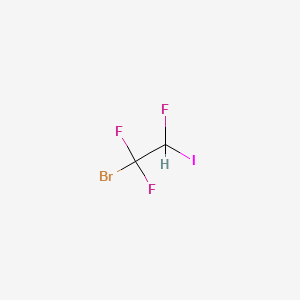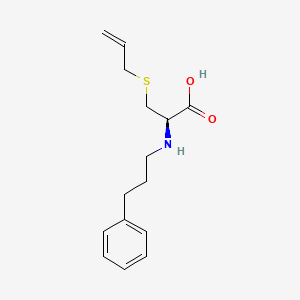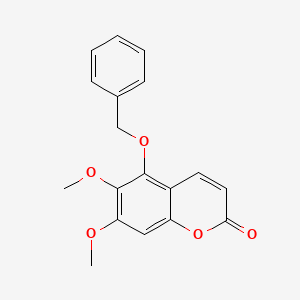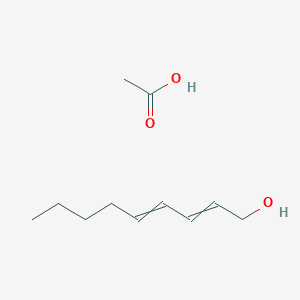
Acetic acid--nona-2,4-dien-1-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid–nona-2,4-dien-1-ol (1/1) is a chemical compound that combines acetic acid with nona-2,4-dien-1-ol in a 1:1 ratio. This compound is known for its unique structure, which includes both an acetic acid moiety and a nonadienol moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–nona-2,4-dien-1-ol (1/1) typically involves the esterification of nona-2,4-dien-1-ol with acetic acid. This reaction is catalyzed by a strong acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Nona-2,4-dien-1-ol+Acetic acid→Acetic acid–nona-2,4-dien-1-ol (1/1)+Water
Industrial Production Methods
Industrial production of acetic acid–nona-2,4-dien-1-ol (1/1) follows similar principles but is scaled up to accommodate larger quantities. The process involves continuous flow reactors and efficient separation techniques to isolate the desired product. The use of catalysts and optimized reaction conditions ensures high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid–nona-2,4-dien-1-ol (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are employed in substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted acetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid–nona-2,4-dien-1-ol (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of acetic acid–nona-2,4-dien-1-ol (1/1) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid,4,8-dimethylnona-3,7-dien-1-ol
- 2,4-Nonadien-1-ol, acetate
Uniqueness
Acetic acid–nona-2,4-dien-1-ol (1/1) is unique due to its specific combination of acetic acid and nonadienol moieties, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
72648-91-0 |
|---|---|
Molekularformel |
C11H20O3 |
Molekulargewicht |
200.27 g/mol |
IUPAC-Name |
acetic acid;nona-2,4-dien-1-ol |
InChI |
InChI=1S/C9H16O.C2H4O2/c1-2-3-4-5-6-7-8-9-10;1-2(3)4/h5-8,10H,2-4,9H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
PGPORHQVBCNBOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=CC=CCO.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



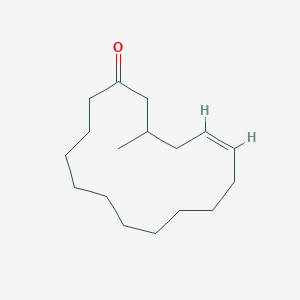
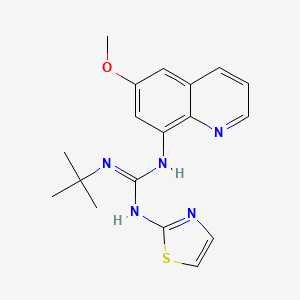
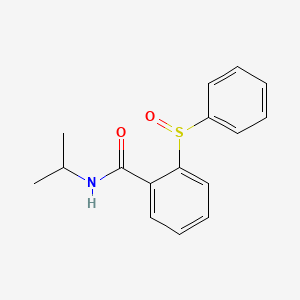

![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3-bis(hydroxymethyl)-](/img/structure/B14472724.png)

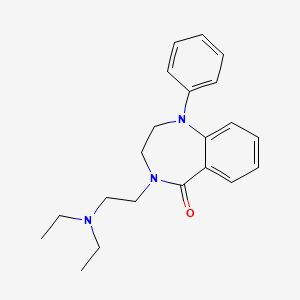
silane](/img/structure/B14472747.png)
